1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid
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Description
1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid is a useful research compound. Its molecular formula is C23H22N4O4 and its molecular weight is 418.453. The purity is usually 95%.
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Biological Activity
The compound 1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid is part of a class of triazole derivatives known for their diverse biological activities. These compounds have been extensively studied for their potential therapeutic applications, including antiviral, antimicrobial, and anticancer properties. This article reviews the biological activity of this specific compound, supported by relevant data tables and findings from various studies.
Chemical Structure and Properties
The molecular formula of the compound is C24H23N3O4 with a molecular weight of 417.46 g/mol. The structure includes a triazole ring, which is crucial for its biological activity.
Antiviral Activity
Triazole compounds have shown significant antiviral properties. Studies have indicated that derivatives similar to the compound exhibit efficacy against various viral infections. For instance, triazole derivatives have been reported to inhibit viral replication through mechanisms such as interference with viral enzymes and modulation of host cell responses.
Antimicrobial Activity
Research has demonstrated that triazole derivatives possess antimicrobial properties against a range of pathogens. The specific compound may exhibit activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism often involves disruption of microbial cell wall synthesis or function.
Antitumor Activity
Several studies have highlighted the antitumor potential of triazole derivatives. The compound's ability to induce apoptosis in cancer cells has been documented, with mechanisms involving the activation of caspases and modulation of signaling pathways related to cell survival.
Study 1: Antiviral Efficacy
A study published in Journal of Medicinal Chemistry explored the antiviral activity of triazole derivatives against HIV. The authors reported that certain modifications on the triazole ring significantly enhanced antiviral potency, suggesting that similar modifications might be beneficial for the compound under review .
Study 2: Antimicrobial Screening
In a screening study published in Antimicrobial Agents and Chemotherapy, a series of triazole derivatives were tested against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated that compounds with structural similarities to the target compound showed promising antimicrobial activity with minimum inhibitory concentrations (MICs) below 10 µg/mL .
Study 3: Anticancer Properties
Research conducted by Zhang et al. evaluated the anticancer effects of various triazole derivatives in vitro and in vivo. The study found that specific modifications on the piperidine moiety enhanced cytotoxicity against breast cancer cell lines, supporting further investigation into the compound's potential as an anticancer agent .
Data Tables
Properties
IUPAC Name |
1-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]triazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O4/c28-22(29)21-13-27(25-24-21)15-6-5-11-26(12-15)23(30)31-14-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20/h1-4,7-10,13,15,20H,5-6,11-12,14H2,(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWGQWEGKXXMZQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N5C=C(N=N5)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2092279-32-6 |
Source
|
Record name | 1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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